Cas no 16485-05-5 (1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)-)
16485-05-5 structure
Product Name:1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)-
Numero CAS:16485-05-5
MF:C18H21N3O
MW:295.378844022751
CID:208865
PubChem ID:167465
Update Time:2025-04-19
1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)-
- N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine
- AC1L4ZZH
- AC1Q4WEU
- AR-1K9310
- N-(1,3-benzoxazol-2-yl)-N-benzyl-N',N'-dimethylethane-1,2-diamine
- N-Benzoxazol-2-yl-N-benzyl-N',N'-dimethyl-aethylendiamin
- N-benzoxazol-2-yl-N-benzyl-N',N'-dimethyl-ethylenediamine
- Oxadimedine
- Oxadimedine [INN]
- SureCN2110216
- UNII-8K9WQD78R6
- SR-01000945170-2
- DTXSID60864680
- N-(BENZOXAZOLYL)-N-BENZYL-N,N-DIMETHYLETHYLENEDIAMINE
- Z1416488985
- 8K9WQD78R6
- 16485-05-5
- SR-01000945170-1
- AKOS033323575
- SR-01000945170
- SCHEMBL2110216
- CHEMBL2110998
- Q27270668
- N~1~-(1,3-Benzoxazol-2-yl)-N~1~-benzyl-N~2~,N~2~-dimethylethane-1,2-diamine
- MLS006011540
- SMR004703307
-
- Inchi: 1S/C18H21N3O/c1-20(2)12-13-21(14-15-8-4-3-5-9-15)18-19-16-10-6-7-11-17(16)22-18/h3-11H,12-14H2,1-2H3
- Chiave InChI: FBJHSTREJLPCAT-UHFFFAOYSA-N
- Sorrisi: O1C2C=CC=CC=2N=C1N(CC1C=CC=CC=1)CCN(C)C
Proprietà calcolate
- Massa esatta: 295.16863
- Massa monoisotopica: 295.168462302g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 6
- Complessità: 330
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 32.5Ų
Proprietà sperimentali
- Densità: 1.158
- Punto di ebollizione: 424.7°Cat760mmHg
- Punto di infiammabilità: 210.6°C
- Indice di rifrazione: 1.631
- PSA: 32.51
1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)- Letteratura correlata
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
16485-05-5 (1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)-) Prodotti correlati
- 111628-39-8(2-(piperazin-1-yl)-1,3-benzoxazole)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso